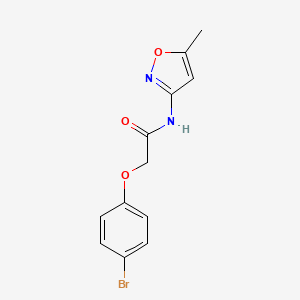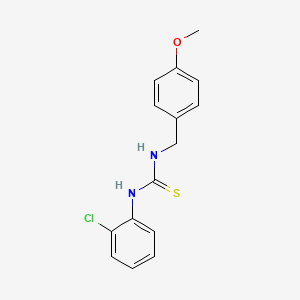
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as MNAA, is a synthetic compound that belongs to the class of cyanoacrylamides. It is a yellow crystalline solid that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of certain enzymes involved in inflammation and tumor growth. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide may also interact with metal ions and form complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of certain tumor cells. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has been shown to be non-toxic to human cells at low concentrations. However, at higher concentrations, it may cause cell death.
Advantages and Limitations for Lab Experiments
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide is also stable under normal laboratory conditions. However, 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide also has limited commercial availability, which can make it difficult for researchers to obtain.
Future Directions
There are several future directions for the study of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to determine the optimal concentration of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide for use in different experimental settings. Finally, more research is needed to determine the potential toxicity of 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide in vivo.
Synthesis Methods
2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to 4-methoxyphenylacetonitrile. The second step involves the synthesis of 2-nitrophenylacetic acid, which is then converted to 2-nitrophenylacetonitrile. The final step involves the reaction of 4-methoxyphenylacetonitrile and 2-nitrophenylacetonitrile with acryloyl chloride to form 2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)acrylamide.
properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-15-8-6-14(7-9-15)19-17(21)13(11-18)10-12-4-2-3-5-16(12)20(22)23/h2-10H,1H3,(H,19,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFRCXXNJBKLZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)

![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)



![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)


![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)